molecular formula C6H9N3O B2365353 2-Amino-4,6-dimethylpyrimidin-5-OL CAS No. 685897-68-1

2-Amino-4,6-dimethylpyrimidin-5-OL

Cat. No.: B2365353
CAS No.: 685897-68-1
M. Wt: 139.158
InChI Key: BATVWQIPSVQPEI-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylpyrimidin-5-OL: is an organic compound with the molecular formula C6H9N3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dimethylpyrimidin-5-OL typically involves the reaction of guanidine hydrochloride with acetylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves multiple steps, including ring closure and aromatization, to achieve the final compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dimethylpyrimidin-5-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

2-Amino-4,6-dimethylpyrimidin-5-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Amino-2,4,5-trimethylpyridin-3-ol
  • 2-Amino-4,6-dimethylpyrimidine

Comparison: 2-Amino-4,6-dimethylpyrimidin-5-OL is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-amino-4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVWQIPSVQPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685897-68-1
Record name 2-amino-4,6-dimethylpyrimidin-5-ol
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